12-Methylbenzo[c]acridin-7(12H)-one
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Overview
Description
12-Methylbenzo[c]acridin-7(12H)-one is a heterocyclic aromatic compound with a complex structure that includes both benzene and acridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 12-Methylbenzo[c]acridin-7(12H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminobenzophenone with methyl anthranilate in the presence of a strong acid catalyst can yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often requires optimization of reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions: 12-Methylbenzo[c]acridin-7(12H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can introduce halogen, nitro, or sulfonyl groups .
Scientific Research Applications
12-Methylbenzo[c]acridin-7(12H)-one has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s fluorescent properties make it useful in biological imaging and as a probe in various assays.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to intercalate with DNA.
Industry: It is used in the manufacture of dyes and pigments due to its stable aromatic structure
Mechanism of Action
The mechanism of action of 12-Methylbenzo[c]acridin-7(12H)-one involves its interaction with biological molecules. It can intercalate with DNA, disrupting the normal function of the genetic material. This property is being explored for its potential in anticancer therapies. The compound may also interact with specific enzymes and proteins, affecting various biochemical pathways .
Comparison with Similar Compounds
- 12-Methylbenzo[a]acridine
- 7-Ethyl-12-methylbenzo[a]acridinium
- 9-Methyl-1,2-benzacridine
Comparison: 12-Methylbenzo[c]acridin-7(12H)-one is unique due to its specific structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and stability, making it suitable for specific applications in research and industry .
Properties
CAS No. |
50637-39-3 |
---|---|
Molecular Formula |
C18H13NO |
Molecular Weight |
259.3 g/mol |
IUPAC Name |
12-methylbenzo[c]acridin-7-one |
InChI |
InChI=1S/C18H13NO/c1-19-16-9-5-4-8-14(16)18(20)15-11-10-12-6-2-3-7-13(12)17(15)19/h2-11H,1H3 |
InChI Key |
LBWGTPVFXHRSNC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)C3=C1C4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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